molecular formula C18H14ClNO B6355500 1-[(4-Chloro-2-methyl-phenylimino)-methyl]-naphthalen-2-ol CAS No. 199803-17-3

1-[(4-Chloro-2-methyl-phenylimino)-methyl]-naphthalen-2-ol

Cat. No. B6355500
M. Wt: 295.8 g/mol
InChI Key: NFAGAAJKIGOLTI-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methyl-phenylimino)-methyl]-naphthalen-2-ol, commonly known as CMN, is a synthetic aromatic compound with a wide range of applications in the scientific world. CMN is a versatile compound that can be used as a catalyst, an intermediate in the synthesis of other compounds, and as a reagent in laboratory experiments. CMN is an important synthetic intermediate and is widely used in various fields such as organic synthesis, pharmaceuticals, and biochemistry.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-[(4-Chloro-2-methyl-phenylimino)-methyl]-naphthalen-2-ol involves the condensation of 4-chloro-2-methylbenzaldehyde with 2-naphthol in the presence of a base to form the corresponding imine. The imine is then reduced using a reducing agent to yield the final product.

Starting Materials
4-chloro-2-methylbenzaldehyde, 2-naphthol, base, reducing agent

Reaction
Step 1: Dissolve 4-chloro-2-methylbenzaldehyde and 2-naphthol in a suitable solvent such as ethanol or methanol., Step 2: Add a base such as sodium hydroxide or potassium hydroxide to the reaction mixture and stir at room temperature for several hours., Step 3: Filter the resulting solid and wash with water to obtain the imine intermediate., Step 4: Dissolve the imine intermediate in a suitable solvent such as ethanol or methanol., Step 5: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture and stir at room temperature for several hours., Step 6: Acidify the reaction mixture with a suitable acid such as hydrochloric acid to obtain the final product as a solid.

Mechanism Of Action

The mechanism of action of CMN is not fully understood. It is thought to act as a catalyst in many reactions, and its ability to interact with other molecules is thought to be important in its catalytic activity. CMN is also thought to be involved in the formation of a variety of intermediates in the synthesis of other compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of CMN are not fully understood. It is thought to have some effect on the metabolism of certain compounds, as well as on the function of certain enzymes. CMN has also been shown to have some effect on the activity of certain hormones, and it is thought to have some effect on the immune system.

Advantages And Limitations For Lab Experiments

The main advantage of using CMN in laboratory experiments is that it is relatively inexpensive and easy to obtain. It is also a versatile compound and can be used in a variety of reactions and as an intermediate in the synthesis of other compounds. The main limitation of CMN is that it is not very stable and can decompose over time.

Future Directions

Future research on CMN could focus on further understanding its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to develop more efficient and cost-effective methods of synthesizing CMN. Further research could also be done to explore its potential applications in various fields such as organic synthesis, pharmaceuticals, and biochemistry. Additionally, further research could be conducted to explore the potential of CMN as a catalyst in other reactions. Finally, further research could be done to explore the potential of CMN as a reagent in laboratory experiments.

Scientific Research Applications

CMN is an important synthetic intermediate and is widely used in various fields such as organic synthesis, pharmaceuticals, and biochemistry. In organic synthesis, it is used as a reagent for the synthesis of a variety of compounds. In pharmaceuticals, it is used as an intermediate in the synthesis of drugs such as anti-inflammatory agents, anticonvulsants, and anti-cancer agents. In biochemistry, it is used as a reagent for the synthesis of various enzymes and proteins.

properties

IUPAC Name

1-[(4-chloro-2-methylphenyl)iminomethyl]naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO/c1-12-10-14(19)7-8-17(12)20-11-16-15-5-3-2-4-13(15)6-9-18(16)21/h2-11,21H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAGAAJKIGOLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=CC2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-ortho-tolyliminomethyl)-2-naphthol

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